molecular formula C18H22BN3O3 B14769623 N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B14769623
M. Wt: 339.2 g/mol
InChI Key: HMNJHWFLANBFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, a phenyl group substituted with a dioxaborolane moiety, and a carboxamide functional group. The presence of the boron-containing dioxaborolane makes it particularly interesting for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid derivative.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid or ester intermediate to the carboxamide using reagents such as ammonia or amines.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or borane reagents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Boronic acids or boronate esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The boron-containing moiety makes it useful as a catalyst in organic reactions, particularly in cross-coupling reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in cancer and infectious diseases.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate biological pathways. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    Phenylboronic Acid Derivatives: These compounds also contain boron and are used in similar applications, but they lack the pyrimidine and carboxamide groups.

    Pyrimidine Derivatives: These compounds share the pyrimidine ring but may not have the boron-containing moiety, affecting their reactivity and applications.

    Carboxamide Compounds: These compounds contain the carboxamide group but lack the boron and pyrimidine components.

Uniqueness: N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide is unique due to the combination of its boron-containing dioxaborolane, pyrimidine ring, and carboxamide group. This combination imparts unique reactivity and allows for diverse applications in various fields.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-8-14(19-24-17(2,3)18(4,5)25-19)6-7-15(12)22-16(23)13-9-20-11-21-10-13/h6-11H,1-5H3,(H,22,23)

InChI Key

HMNJHWFLANBFJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CN=CN=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.